2-Isocyano-N,N-dimethylacetamide
Description
Properties
CAS No. |
68157-98-2 |
|---|---|
Molecular Formula |
C5H8N2O |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-isocyano-N,N-dimethylacetamide |
InChI |
InChI=1S/C5H8N2O/c1-6-4-5(8)7(2)3/h4H2,2-3H3 |
InChI Key |
YTLIISRHCPJHLB-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C[N+]#[C-] |
Canonical SMILES |
CN(C)C(=O)C[N+]#[C-] |
Other CAS No. |
68157-98-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Reactivity Differences
2-Isocyano-N,N-dimethylacetamide vs. 2-Cyano-N,N-dimethylacetamide
- Functional Groups: The isocyano (-NC) group in this compound is distinct from the cyano (-CN) group in 2-Cyano-N,N-dimethylacetamide (CAS 7391-40-4). Isocyanides are ambiphilic, participating in nucleophilic and electrophilic reactions, whereas cyano groups are electron-withdrawing and favor nucleophilic additions or condensations .
- Applications: The isocyano derivative is pivotal in multicomponent reactions for synthesizing peptidomimetics and heterocycles. The cyano analogue serves as an intermediate in pharmaceuticals, such as anticonvulsants and agrochemicals .
This compound vs. N,N-Dimethylacetamide (DMAc)
- Structure: DMAc (CAS 127-19-5) lacks the isocyano group, making it a polar aprotic solvent rather than a reactive synthon.
- Applications: DMAc is widely used in polymer processing (e.g., polyimide and aramid fibers) and cellulose dissolution (with LiCl) . this compound’s reactivity limits its solvent utility but enhances its role in synthetic chemistry .
Physical and Chemical Properties
| Property | This compound | 2-Cyano-N,N-dimethylacetamide | N,N-Dimethylacetamide (DMAc) | 2-Cyano-N,N-diethylacetamide |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 112.13 | 112.13 | 87.12 | 140.18 |
| Boiling Point (°C) | Not reported | Not reported | 165 | Not reported |
| Solubility | Moderate in polar solvents | Soluble in DMF, DMSO | Miscible with water, organics | Low water solubility |
| Key Functional Group | Isocyano (-NC) | Cyano (-CN) | Amide | Cyano (-CN), Diethylamide |
| Stability | Air-sensitive | Stable at room temperature | Hygroscopic | Stable under inert conditions |
Research Findings and Key Insights
Reactivity in Synthesis: Isocyanides like this compound enable stereoselective synthesis of complex molecules, whereas cyano derivatives are more suited for linear transformations .
Solubility in Polymer Systems: DMAc’s high polarity facilitates cellulose dissolution (with LiCl), but the isocyano variant’s reactivity precludes its use as a solvent .
Stability Challenges: Isocyanides decompose upon prolonged exposure to moisture or oxygen, necessitating stringent storage conditions compared to cyano analogues .
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